molecular formula C16H25F2N5O2S B10949115 1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10949115
M. Wt: 389.5 g/mol
InChI Key: QABQVFGUJXDMHI-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring system

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group and the sulfonamide moiety. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the desired biological effects. The pathways involved can vary depending on the specific application, but typically include binding to active sites and altering the function of target molecules .

Comparison with Similar Compounds

1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    Pyroxasulfone: An isoxazoline compound with similar structural features.

    Difluoromethylated pyrazoles: Compounds with difluoromethyl groups attached to pyrazole rings.

    Sulfonamide derivatives: Compounds containing the sulfonamide functional group. These comparisons highlight the unique properties and potential advantages of this compound in various applications.

Properties

Molecular Formula

C16H25F2N5O2S

Molecular Weight

389.5 g/mol

IUPAC Name

1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C16H25F2N5O2S/c1-7-21(9-14-10(3)19-22(8-2)12(14)5)26(24,25)15-11(4)20-23(13(15)6)16(17)18/h16H,7-9H2,1-6H3

InChI Key

QABQVFGUJXDMHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(CC)S(=O)(=O)C2=C(N(N=C2C)C(F)F)C)C

Origin of Product

United States

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